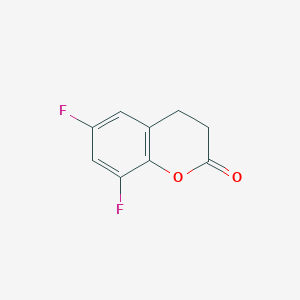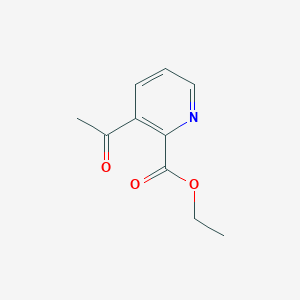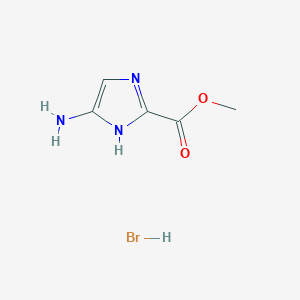
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2,5-dichlorophenyl group at the 3-position. This compound is often used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be synthesized through a multi-step process involving the protection of the pyrrolidine nitrogen and the introduction of the 2,5-dichlorophenyl group. One common method involves the following steps:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.
Introduction of 2,5-Dichlorophenyl Group: The Boc-protected pyrrolidine is then reacted with 2,5-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. This step introduces the 2,5-dichlorophenyl group at the 3-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2,5-dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: 3-(2,5-dichlorophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the preparation of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms involving pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2,5-dichlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group can be removed to reveal the free amine, which can interact with biological targets such as enzymes or receptors.
Comparación Con Compuestos Similares
1-Boc-3-(2,5-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Boc-3-(2,5-difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C15H19Cl2NO2 |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,5-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
Clave InChI |
VIVVNUCRRRFJAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)


![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
